molecular formula C22H22N6O3 B2567019 benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040679-07-9

benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2567019
CAS No.: 1040679-07-9
M. Wt: 418.457
InChI Key: OICQIIAWQAKDGL-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound with a fused benzofuran structure. Benzofurans, known for their aromatic ring systems, have diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole

    • Reagents: 4-methoxyphenyl hydrazine, sodium azide, and acetic acid.

    • Conditions: Aqueous medium, reflux temperature.

    • Reaction: Formation of tetrazole ring through azide cyclization.

  • Step 2: Preparation of Piperazine Intermediate

    • Reagents: Benzyl chloride, piperazine.

    • Conditions: Organic solvent, room temperature.

    • Reaction: Nucleophilic substitution forming the benzylpiperazine derivative.

  • Step 3: Condensation with Benzofuran-2-ylmethanone

    • Reagents: Benzofuran-2-carboxylic acid, benzylpiperazine intermediate.

    • Conditions: Acid catalyst, elevated temperature.

    • Reaction: Formation of the final product through condensation.

Industrial Production Methods

  • Scale-Up Synthesis: : Utilizing continuous flow reactors for efficient large-scale synthesis.

  • Purification: : Crystallization and chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to form corresponding benzofuran-2-yl ketone derivatives.

  • Reduction: : Hydrogenation under mild conditions can reduce the ketone to an alcohol.

  • Substitution: : The benzofuran ring allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Sodium borohydride or catalytic hydrogenation.

  • Substitution: : Nitrating agents like nitric acid and sulfuric acid.

Major Products

  • Oxidation: : Benzofuran-2-yl ketone.

  • Reduction: : Benzofuran-2-yl alcohol.

  • Substitution: : Nitrobenzofuran derivatives and halobenzofuran derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis for the development of new materials.

  • Acts as a ligand in coordination chemistry for forming metal complexes.

Biology

  • Investigated for its potential antifungal and antibacterial properties.

Medicine

  • Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.

  • Used in the design of drugs targeting specific receptors and enzymes.

Industry

  • Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

Molecular Targets and Pathways

  • Receptor Binding: : Interacts with G-protein-coupled receptors, modulating signal transduction.

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Unique Features

  • Benzofuran Structure: : Provides distinct aromatic stability and reactivity.

  • Methoxyphenyl Group: : Enhances lipophilicity and bioavailability.

Similar Compounds

  • Benzofuran Derivatives: : Compounds with variations in substituents on the benzofuran ring.

  • Tetrazole Compounds: : Structurally similar tetrazole derivatives with different aryl groups.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-30-18-8-6-17(7-9-18)28-21(23-24-25-28)15-26-10-12-27(13-11-26)22(29)20-14-16-4-2-3-5-19(16)31-20/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICQIIAWQAKDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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